UFT (Tegafur + Uracil) Elevates Intratumoral 5‑FU Concentration 2.5‑Fold vs. Tegafur Alone
In a direct comparison using tumor‑bearing mice, oral UFT (tegafur + uracil 1:4) achieved a 5‑FU concentration in tumor tissue that was 2.5 times higher than that obtained with an equimolar dose of tegafur monotherapy. Even at one‑third the dose of UFT, intratumoral 5‑FU remained 1.5 times higher than with full‑dose tegafur [1]. This demonstrates that co‑administration of uracil is essential for therapeutic 5‑FU tumor accumulation.
| Evidence Dimension | Intratumoral 5‑FU concentration |
|---|---|
| Target Compound Data | UFT: 5‑FU concentration in tumor tissue (value not explicitly stated, expressed as fold‑increase) |
| Comparator Or Baseline | Tegafur alone: baseline 5‑FU concentration |
| Quantified Difference | UFT yields 2.5× higher 5‑FU; 1.5× higher at 1/3 UFT dose |
| Conditions | Nude mice bearing DU‑145 prostate carcinoma xenografts; oral administration |
Why This Matters
Higher intratumoral 5‑FU concentrations directly correlate with improved antitumor efficacy and are a primary determinant of therapeutic index.
- [1] Saito Y, Nishiyama Y, Yamashita Y, et al. [Experimental study of UFT in prostatic carcinoma (DU‑145) in nude mice]. Hinyokika Kiyo. 1988;34(1):25-30. (English abstract) View Source
